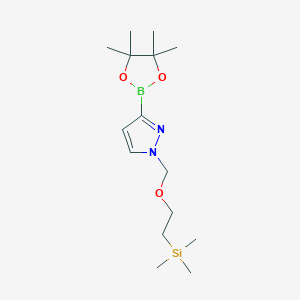
1,5-dichloro-2,3-dihydro-1H-indene
Overview
Description
1,5-Dichloro-2,3-dihydro-1H-indene, also known as 1,5-DCI, is a heterocyclic aromatic compound with a wide range of applications in the scientific research and industrial fields. It is a colorless, crystalline solid with a molecular weight of 177.97 g/mol, a boiling point of 225°C, and a melting point of 63°C. It is insoluble in water and is soluble in most organic solvents. 1,5-DCI has been extensively studied for its various properties and applications, including its use as a synthetic intermediate in the preparation of other organic compounds, as a catalyst in organic synthesis, and as a pharmaceutical agent.
Scientific Research Applications
Molecular Structure and Vibrational Study
1,5-Dichloro-2,3-dihydro-1H-indene, a derivative of 2,3-dihydro-1H-indene, has been studied for its molecular structure and vibrational properties. Density Functional Theory (DFT) calculations have been used to determine the equilibrium geometries and harmonic frequencies of molecules like 2,3-dihydro-1H-indene and its derivatives. These studies contribute to a better understanding of the molecular behavior and potential applications of these compounds (Prasad et al., 2010).
Catalytic Synthesis Applications
Research on 1,5-dichloro-2,3-dihydro-1H-indene-related compounds includes their use in catalytic synthesis. For example, 2,3-dihydro-1H-inden-1-one derivatives have been synthesized through decarbonylative cycloaddition, employing catalysis techniques. Such studies expand the potential use of these compounds in synthetic organic chemistry (Hu et al., 2022).
Novel Synthesis Methods
Innovative synthesis methods for compounds related to 1,5-dichloro-2,3-dihydro-1H-indene are being developed. For instance, a new synthesis method for 2,3-dihydro-1,3-methano-1H-indene has been designed, indicating the continual evolution of synthesis techniques in this area of chemistry (Christl & Cohrs, 2015).
Polymerization and Material Science Applications
Compounds like 1,5-dichloro-2,3-dihydro-1H-indene have potential applications in polymerization and material science. Research into methylene-bridged metallocenes with 1H-indene ligands has provided insights into their use in polymerization catalysis, which is pivotal in material science and engineering (Resconi et al., 2006).
Electronic and Photovoltaic Applications
Derivatives of 1,5-dichloro-2,3-dihydro-1H-indene have been studied for their application in electronics and photovoltaics. For instance, the influences of terminal groups on the performances of asymmetric small molecule acceptors in polymer solar cells have been explored, showcasing the potential of these compounds in renewable energy technologies (Liu et al., 2020).
properties
IUPAC Name |
1,5-dichloro-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXJZBDUZYRPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1Cl)C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dichloro-2,3-dihydro-1H-indene | |
CAS RN |
1188232-20-3 | |
| Record name | 1,5-dichloro-2,3-dihydro-1H-indene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(3-Methoxypropyl)amino]-2-methylbenzoic acid](/img/structure/B1425899.png)
![2-chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide](/img/structure/B1425901.png)




![2-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1425908.png)




![5-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B1425917.png)